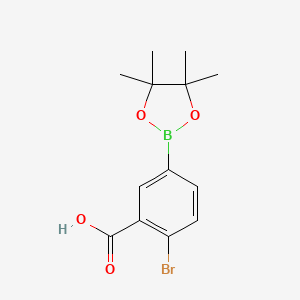

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

This compound features a benzoic acid backbone substituted with a bromine atom at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) at position 4. The carboxylic acid group enhances solubility in polar solvents and enables further functionalization (e.g., esterification, amidation).

Properties

Molecular Formula |

C13H16BBrO4 |

|---|---|

Molecular Weight |

326.98 g/mol |

IUPAC Name |

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

InChI |

InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7H,1-4H3,(H,16,17) |

InChI Key |

SIXNCBPBDOVWLH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

One of the most widely used methods to prepare arylboronic esters such as 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is the palladium-catalyzed borylation of aryl halides.

- Starting Material: 2-Bromobenzoic acid or 2-bromo-5-halobenzoic acid derivatives.

- Reagents: Bis(pinacolato)diboron (B2Pin2), a palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), and solvent (e.g., dimethyl sulfoxide or dioxane).

- Conditions: Heating under inert atmosphere (argon or nitrogen), typically 80–100 °C for several hours.

- The borylation occurs selectively at the halogenated position, yielding the desired 2-Bromo-5-(pinacol boronate)benzoic acid.

- Yields reported in literature are generally high, often above 70%.

| Parameter | Value/Condition |

|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv.) |

| Base | Potassium acetate (2 equiv.) |

| Solvent | Dioxane or DMSO |

| Temperature | 80–100 °C |

| Reaction Time | 4–12 hours |

| Yield | 70–85% |

This method is well-documented in synthetic protocols for arylboronic acids and esters and is favored for its mild conditions and functional group tolerance.

Directed ortho-Borylation Followed by Bromination

An alternative approach involves:

- First preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid via directed ortho-metalation or iridium-catalyzed C–H borylation.

- Subsequent bromination at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3).

- Directed ortho-metalation uses a directing group (e.g., carboxylic acid) to selectively borylate the aromatic ring.

- Bromination is done under controlled temperature to avoid over-bromination or side reactions.

Reported yields for bromination steps are typically in the range of 60–90%, depending on reaction conditions and purity of intermediates.

Oxidative Conversion of Methoxybenzoic Acid Derivatives

A related synthetic route involves:

- Starting from 2-bromo-4,5-dimethoxybenzoic acid.

- Oxidative demethylation and functional group transformation to install the boronate ester.

This method is less direct but has been reported in patent literature for related compounds, involving potassium permanganate oxidation and subsequent borylation steps.

Detailed Research Outcomes and Data

Yield and Purity

Characterization Data

| Technique | Data Example |

|---|---|

| 1H NMR (CDCl3) | Aromatic protons at δ ~7.5 ppm; methyl groups of pinacol at δ ~1.3 ppm |

| 13C NMR | Signals corresponding to aromatic carbons and pinacol carbons around δ 24-85 ppm |

| Mass Spectrometry | Molecular ion peak consistent with C13H16BBrO4 (m/z ~326.98) |

| Melting Point | Typically reported around 180–190 °C (varies with purity) |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Miyaura Borylation | 2-Bromobenzoic acid derivatives | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 80–100 °C, 4–12 h | 70–85 | Most common, mild conditions |

| Directed ortho-Borylation + Bromination | 5-(Pinacol boronate)benzoic acid | NBS or PBr3 for bromination | Room temp to 80 °C | 60–90 | Two-step, selective bromination |

| Oxidative transformation | 2-Bromo-4,5-dimethoxybenzoic acid | KMnO4, tetrabutylammonium bromide | 50–90 °C, 5–6 h | ~90 | Patent method, less direct |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester group.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products

Substituted Benzoic Acids: Products of substitution reactions.

Biaryl Compounds: Products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

Catalysis: Employed in the development of new catalytic systems for various chemical transformations.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its reactivity as a boronic ester and a brominated aromatic compound. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions.

Comparison with Similar Compounds

Biological Activity

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and available data.

- Molecular Formula : C12H16BBrO3

- Molecular Weight : 298.97 g/mol

- CAS Number : 2121512-98-7

Antiparasitic Activity

Research indicates that the incorporation of boron-containing compounds like 2-bromo derivatives can enhance biological efficacy against parasites. A study demonstrated that compounds with similar structures exhibited significant inhibition of Plasmodium falciparum ATPase (PfATP4), which is crucial for malaria treatment .

Inhibitory Mechanisms

The mechanism of action appears to involve the inhibition of specific enzymes associated with parasite metabolism. For instance, the presence of the dioxaborolane moiety is thought to improve metabolic stability and solubility, leading to enhanced bioactivity against malaria parasites .

Study 1: Antimalarial Efficacy

In a comparative study of various boron-containing compounds, 2-bromo derivatives were found to possess potent antimalarial activity. The lead compound demonstrated an EC50 value of approximately 0.395 μM against PfATP4, indicating a promising therapeutic index .

Study 2: Metabolic Stability

Another investigation focused on metabolic stability highlighted that modifications in the molecular structure significantly influenced both solubility and stability profiles. The addition of polar functionalities improved aqueous solubility without compromising antiparasitic activity .

Data Table: Biological Activity Comparison

| Compound Name | EC50 (μM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | 0.395 | PfATP4 | |

| Dihydroquinazolinone Analog | 0.010 | PfATP4 | |

| Other Boron Compounds | Varies | Various |

Discussion

The biological activity of this compound suggests a multifaceted approach to drug design in combating parasitic infections. Its structural features may confer advantages in terms of solubility and metabolic stability.

Q & A

Q. How does the presence of fluorine substituents (e.g., in analogous compounds) alter reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.